molecular formula C14H14FNO3S B239893 4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide

4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No. B239893
M. Wt: 295.33 g/mol
InChI Key: AKYAQPPXAFORHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMBS and has a molecular formula of C14H14FNO3S.

Mechanism of Action

FMBS exerts its pharmacological effects by inhibiting specific enzymes such as carbonic anhydrase and histone deacetylase. These enzymes play a crucial role in various physiological processes, including cell proliferation and gene expression. By inhibiting these enzymes, FMBS can modulate various signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
FMBS has been shown to have various biochemical and physiological effects. Studies have shown that FMBS can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. FMBS has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

FMBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMBS is also highly soluble in water, which makes it suitable for various biological assays. However, one of the limitations of FMBS is its low bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of FMBS. One of the significant future directions is to explore the potential of FMBS as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to understand the mechanism of action of FMBS and its interaction with specific enzymes. Additionally, the development of more potent analogs of FMBS could lead to the discovery of new therapeutic agents with improved efficacy and bioavailability.
Conclusion:
In conclusion, FMBS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMBS has been extensively studied for its potential applications in cancer research and neurodegenerative disorders. The synthesis of FMBS involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. FMBS exerts its pharmacological effects by inhibiting specific enzymes such as carbonic anhydrase and histone deacetylase. FMBS has several advantages for lab experiments, including its stability and solubility in water. However, the low bioavailability of FMBS is a limitation that needs to be addressed. There are several future directions for the study of FMBS, including the development of more potent analogs and exploring its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of FMBS involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

FMBS has been extensively studied for its potential applications in various fields. One of the significant applications of FMBS is in the field of cancer research. Studies have shown that FMBS can inhibit the growth of cancer cells by targeting specific enzymes that are involved in cancer cell proliferation. FMBS has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide

Molecular Formula

C14H14FNO3S

Molecular Weight

295.33 g/mol

IUPAC Name

4-fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3

InChI Key

AKYAQPPXAFORHC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.